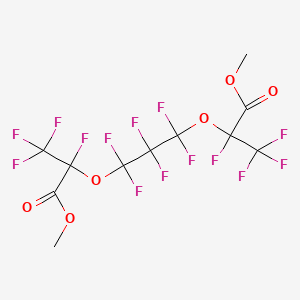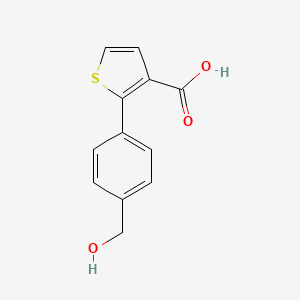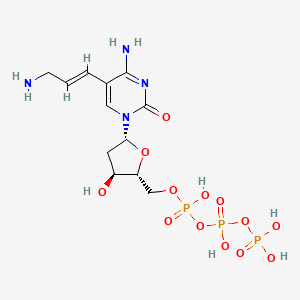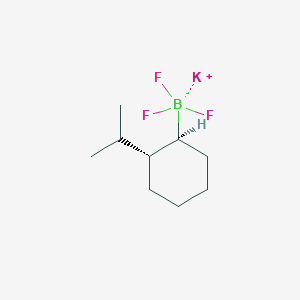
Tetaphenylphosphonium thiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetaphenylphosphonium thiocyanate is an organophosphorus compound with the chemical formula C25H20NPS. It is known for its unique structure, where a tetraphenylphosphonium cation is paired with a thiocyanate anion. This compound is of interest due to its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetaphenylphosphonium thiocyanate can be synthesized through a reaction between tetraphenylphosphonium chloride and potassium thiocyanate in an aqueous medium. The reaction typically proceeds under mild conditions, with the formation of the desired product being facilitated by the precipitation of potassium chloride .
Industrial Production Methods: While specific industrial production methods for tetraphenylphosphonium thiocyanate are not extensively documented, the general approach involves the use of large-scale reactors to mix the reactants under controlled temperatures and pressures. The product is then purified through recrystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions: Tetaphenylphosphonium thiocyanate undergoes various chemical reactions, including:
Substitution Reactions: The thiocyanate group can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents vary.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halides and other nucleophiles, typically under mild conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate may be used.
Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various phosphonium salts, while oxidation reactions can produce phosphine oxides .
Scientific Research Applications
Tetaphenylphosphonium thiocyanate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which tetraphenylphosphonium thiocyanate exerts its effects involves the interaction of the phosphonium cation with cellular membranes and proteins. This interaction can disrupt membrane integrity and inhibit key enzymatic pathways, leading to various biological effects . The thiocyanate anion may also play a role in these mechanisms, particularly in redox reactions .
Comparison with Similar Compounds
Tetraphenylphosphonium Chloride: Similar in structure but with a chloride anion instead of thiocyanate.
Triphenylphosphonium Bromide: Contains three phenyl groups instead of four and a bromide anion.
Uniqueness: Tetraphenylphosphonium thiocyanate is unique due to the presence of the thiocyanate anion, which imparts distinct chemical and biological properties. Its ability to participate in a variety of chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C25H20NPS |
|---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
tetraphenylphosphanium;thiocyanate |
InChI |
InChI=1S/C24H20P.CHNS/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;2-1-3/h1-20H;3H/q+1;/p-1 |
InChI Key |
GHPYAGKTTCKKDF-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.C(#N)[S-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


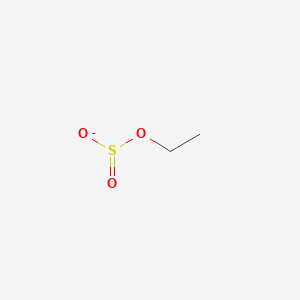




![Methylidyne-[(4-methylphenyl)sulfonylmethyl]azanium](/img/structure/B12063431.png)
